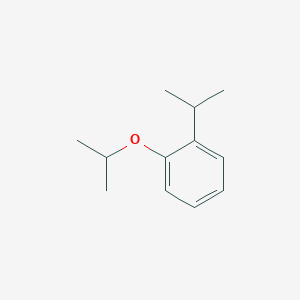

Isopropyl 2-Isopropylphenyl Ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXDDAHZRPCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162487 | |

| Record name | Isopropyl 2-isopropylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14366-59-7 | |

| Record name | Isopropyl 2-isopropylphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 2-isopropylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL 2-ISOPROPYLPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F1M70H01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Isopropyl 2-Isopropylphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism for Isopropyl 2-Isopropylphenyl Ether, a compound of interest in various chemical and pharmaceutical research areas. The document details the core synthetic pathway, a step-by-step experimental protocol, and relevant quantitative data. Visual diagrams are included to illustrate the reaction mechanism and experimental workflow for enhanced clarity.

Core Synthesis Mechanism: The Williamson Ether Synthesis

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4]

The synthesis involves two fundamental steps:

-

Formation of a Phenoxide Nucleophile: The synthesis begins with the deprotonation of 2-isopropylphenol. Due to the acidity of the phenolic proton, a strong base is employed to generate the corresponding 2-isopropylphenoxide ion. This ion is a potent nucleophile, essential for the subsequent substitution reaction.[5][6]

-

Nucleophilic Substitution (S(_N)2 Reaction): The newly formed 2-isopropylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., isopropyl bromide). The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of the ether linkage.[2][3] It is important to note that with a secondary alkyl halide like isopropyl bromide, a competing E2 elimination reaction can occur.[2] However, under controlled conditions, the S(_N)2 pathway is favored.

Quantitative Data

The following table summarizes the reactant quantities for a typical laboratory-scale synthesis of this compound.[7]

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Moles | Quantity |

| 2-Isopropylphenol | C(9)H({12})O | 136.19 | 0.54 | 75 g |

| Sodium | Na | 22.99 | 0.57 | 13.1 g |

| Isopropyl Bromide | C(_3)H(_7)Br | 122.99 | 0.66 | 82.2 g |

| Methanol (solvent) | CH(_4)O | 32.04 | - | 210 mL |

Experimental Protocol

This section details a comprehensive experimental procedure for the synthesis of this compound based on established methods.[7]

1. Preparation of Sodium Methoxide:

-

In a suitable reaction vessel under a nitrogen atmosphere, 13.1 g (0.57 mol) of sodium is carefully reacted with 150 mL of dry methanol to produce a solution of sodium methoxide.[7]

2. Formation of Sodium 2-Isopropylphenoxide:

-

A solution of 75 g (0.54 mol) of 2-isopropylphenol in 60 mL of methanol is added to the sodium methoxide solution.[7]

3. Alkylation Reaction:

-

To the stirred solution of sodium 2-isopropylphenoxide, 82.2 g (0.66 mol) of isopropyl bromide is added dropwise over several hours.[7]

-

The reaction mixture is then heated to reflux and maintained at this temperature overnight.[7]

4. Workup and Extraction:

-

After cooling, the mixture is filtered to remove any precipitated solids.[7]

-

The methanol is removed from the filtrate using a rotary evaporator.[7]

-

The residue is partitioned between equal volumes of diethyl ether and water. The aqueous layer is separated and discarded.[7]

-

The organic layer is washed with Claisen solution. Water may be added to facilitate phase separation.[7]

-

The combined aqueous phases are back-extracted with diethyl ether.[7]

5. Purification:

-

The combined organic extracts are dried over anhydrous magnesium sulfate.[7]

-

The diethyl ether is removed by evaporation.[7]

-

The crude product is purified by distillation to yield this compound.[7]

Mandatory Visualizations

The following diagrams illustrate the synthesis mechanism and experimental workflow.

Caption: Williamson Ether Synthesis Mechanism.

Caption: Experimental Workflow for Synthesis.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

"Isopropyl 2-Isopropylphenyl Ether" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Isopropyl 2-Isopropylphenyl Ether (also known as o-Cumenyl Isopropyl Ether). This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound, which is recognized as a process impurity in the synthesis of the anesthetic agent, Propofol. This guide compiles available data on its properties, outlines plausible experimental protocols for its synthesis and purification, and discusses its spectroscopic characteristics.

Introduction

This compound, with the CAS number 14366-59-7, is an aromatic ether.[1][2][3] Its chemical structure consists of an isopropyl group and an isopropoxy group attached to a benzene ring at the 1 and 2 positions, respectively. The presence of this compound as an impurity in pharmaceutical preparations, such as Propofol, necessitates a thorough understanding of its physical, chemical, and spectroscopic properties for quality control and safety assessment.[1]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1][2][3][4] |

| Molecular Weight | 178.27 g/mol | [1][4] |

| Appearance | Liquid | [3] |

| Boiling Point | 93-96 °C at 4 Torr | [3] |

| Density | 0.9446 g/cm³ | [3] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |

| Storage Temperature | 2-8 °C | [3] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | 1-isopropoxy-2-isopropylbenzene | [1] |

| Synonyms | o-Cumenyl Isopropyl Ether, 1-(1-Methylethoxy)-2-(1-methylethyl)benzene, Propofol Impurity K | [1][3][4] |

| CAS Number | 14366-59-7 | [1][2][3][4] |

| InChI | InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3 | [1][3] |

| InChIKey | KPXDDAHZRPCKJH-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(C)C1=CC=CC=C1OC(C)C | [1][3] |

| XLogP3-AA | 3.8 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Rotatable Bond Count | 3 | [2] |

| Complexity | 140 | [2] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of this compound are not extensively documented in publicly available literature, a plausible and effective approach can be derived from the well-established Williamson ether synthesis.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers. In this case, it would involve the reaction of 2-isopropylphenoxide with an isopropyl halide.

Reaction:

2-Isopropylphenol + Sodium Hydride → Sodium 2-isopropylphenoxide Sodium 2-isopropylphenoxide + 2-Bromopropane → this compound + Sodium Bromide

Detailed Methodology:

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-isopropylphenol (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-isopropylphenoxide.

-

Ether Formation: To the freshly prepared alkoxide solution, add 2-bromopropane (1.2 equivalents) dropwise via a syringe.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography.

Detailed Methodology:

-

Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.[3]

Spectroscopic Analysis

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the two distinct isopropyl groups, and the methine proton of the isopropoxy group. The protons on the carbon adjacent to the ether oxygen are expected to appear in the range of 3.4-4.5 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will display signals for the aromatic carbons and the carbons of the two isopropyl groups. The carbon atoms attached to the ether oxygen will exhibit a downfield shift, typically in the range of 50-80 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption in the region of 1000-1300 cm⁻¹. For an aryl alkyl ether, two strong C-O stretching bands are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (178.27 g/mol ). Fragmentation patterns would likely involve the loss of the isopropyl groups. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, given its volatility.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationships in Spectroscopic Analysis

Caption: Key relationships in the spectroscopic analysis of the target compound.

Uses and Safety

Uses

This compound is primarily of interest as a reference standard for the identification and quantification of impurities in Propofol.[1] It is also used as a catalyst in the rearrangement of isopropoxybenzene for the preparation of o-alkylated phenols and in the synthesis of potent subtype-selective retinoid X receptor (RXR) agonists.

Safety Information

Limited safety data is available for this specific compound. However, based on information for similar ethers, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Ethers can form explosive peroxides upon prolonged exposure to air and light, and therefore should be stored in tightly sealed containers in a cool, dark place. The Globally Harmonized System (GHS) classification indicates a warning for being harmful if swallowed.[1]

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of this compound. While detailed experimental and spectroscopic data are scarce in the literature, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. This information is valuable for researchers in synthetic chemistry and professionals involved in the quality control of pharmaceuticals where this compound may be present as an impurity.

References

- 1. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. mobile.labmedica.com [mobile.labmedica.com]

"Isopropyl 2-Isopropylphenyl Ether" CAS number 14366-59-7 properties

CAS Number: 14366-59-7

Synonyms: 1-Isopropoxy-2-isopropylbenzene, o-Cumenyl Isopropyl Ether, Propofol EP Impurity K

Introduction

Isopropyl 2-isopropylphenyl ether, with the CAS registry number 14366-59-7, is an organic compound that has garnered interest in various chemical and pharmaceutical research areas. It is recognized as a significant impurity of the widely used intravenous anesthetic, propofol, designated as Propofol EP Impurity K.[1][2][3][4] Beyond its relevance in pharmaceutical quality control, this ether derivative serves as a catalyst in rearrangement reactions for the preparation of o-alkylated phenols and has been utilized in the synthesis of potent subtype-selective retinoid X receptor (RXR) agonists. This guide provides a detailed overview of the known properties, synthesis, and analytical data for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O | [1][5][6][] |

| Molecular Weight | 178.27 g/mol | [1][6][] |

| Appearance | Liquid, Colourless Oil | [] |

| Boiling Point | 93-96 °C at 4 Torr | [] |

| Density | 0.9446 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [] |

| Storage Temperature | 2-8 °C | [] |

| InChI | InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3 | [1][5][] |

| InChIKey | KPXDDAHZRPCKJH-UHFFFAOYSA-N | [1][5][] |

| Canonical SMILES | CC(C)C1=CC=CC=C1OC(C)C | [1][5][] |

Synthesis

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific synthesis, 2-isopropylphenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, attacking isopropyl bromide to form the ether.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a detailed method for the synthesis of this compound:

Materials:

-

2-Isopropylphenol

-

Methanol (dry)

-

Sodium metal

-

Isopropyl bromide

-

Diethyl ether

-

Claisen's alkali

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Methoxide: In a suitable reaction vessel under a nitrogen atmosphere, react 13.1 g (0.57 mol) of sodium metal with 150 ml of dry methanol to prepare a solution of sodium methoxide.

-

Formation of the Phenoxide: To the stirred solution of sodium methoxide, add a solution of 75 g (0.54 mol) of 2-isopropylphenol in 60 ml of methanol.

-

Nucleophilic Substitution: To this stirred solution, add 82.2 g (0.66 mol) of isopropyl bromide dropwise over several hours.

-

Reaction Completion: After the addition is complete, heat the reaction mixture at reflux overnight.

-

Work-up:

-

Cool the mixture and filter to remove any solids.

-

Remove the methanol from the filtrate using a rotary evaporator.

-

Treat the residue with approximately equal volumes of diethyl ether and water.

-

Separate the aqueous phase and discard it.

-

Wash the ether phase with Claisen's solution, adding water to facilitate phase separation. Retain the organic phase.

-

Extract the combined aqueous phases with diethyl ether.

-

Combine all organic phases and dry over anhydrous magnesium sulfate.

-

-

Purification: Remove the diethyl ether by evaporation. Distill the residue to afford pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following information is based on general principles of ether spectroscopy and data for structurally related compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals expected in the range of δ 6.8-7.3 ppm.

-

Isopropyl CH (on ether linkage): A septet is expected around δ 4.4-4.6 ppm.

-

Isopropyl CH (on phenyl ring): A septet is expected around δ 3.2-3.4 ppm.

-

Isopropyl CH₃ (on ether linkage): A doublet is expected around δ 1.3-1.4 ppm.

-

Isopropyl CH₃ (on phenyl ring): A doublet is expected around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Signals are expected in the range of δ 115-155 ppm.

-

Isopropyl CH (on ether linkage): A signal is expected around δ 70-72 ppm.

-

Isopropyl CH (on phenyl ring): A signal is expected around δ 26-28 ppm.

-

Isopropyl CH₃ (on ether linkage): A signal is expected around δ 22-24 ppm.

-

Isopropyl CH₃ (on phenyl ring): A signal is expected around δ 23-25 ppm.

Mass Spectrometry:

The fragmentation of ethers in mass spectrometry is characterized by several key pathways:

-

α-cleavage: The most common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the formation of stable carbocations.

-

C-O bond cleavage: Cleavage of the carbon-oxygen bond can also occur, leading to the formation of an alkoxide radical and a carbocation.

Infrared (IR) Spectroscopy:

The IR spectrum of an ether is characterized by a strong C-O stretching absorption band.

-

C-O Stretch: A strong, prominent band is expected in the region of 1050-1250 cm⁻¹. For aryl alkyl ethers, two distinct bands may be observed in this region.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are expected for the C-H bonds of the isopropyl groups.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ are expected for the C-H bonds of the aromatic ring.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Biological and Toxicological Profile

The biological activity and toxicological profile of this compound have not been extensively studied. The available information is primarily derived from its classification and its relationship to propofol.

GHS Classification:

The compound is classified as harmful if swallowed (Acute toxicity, oral).[1]

Relationship to Propofol:

Other Reported Uses:

-

It is used as a catalyst for the rearrangement of isopropoxybenzene in the synthesis of o-alkylated phenols.

-

It has been used in the preparation of potent subtype-selective retinoid X receptor (RXR) agonists.

No specific signaling pathways or detailed mechanisms of action have been elucidated for this compound in the publicly available literature.

Conclusion

This compound is a compound of interest due to its role as a pharmaceutical impurity and its applications in organic synthesis. This guide has provided a summary of its physicochemical properties and a detailed protocol for its synthesis via the Williamson ether synthesis. While a complete set of experimental spectroscopic and biological data is not yet available, the information presented here serves as a valuable resource for researchers. Further studies are warranted to fully characterize the spectroscopic properties, biological activity, and toxicological profile of this compound to better understand its potential impacts and applications.

References

Spectroscopic Profile of Isopropyl 2-Isopropylphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-isopropylphenyl ether, a key organic compound, finds applications in various research and development sectors, including its use as a reference standard and in the synthesis of novel compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for these analytical techniques are also presented to aid researchers in their practical applications.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted data obtained from computational models. This data serves as a valuable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.2 - 7.4 | Multiplet | 4H | Aromatic protons |

| 4.5 - 4.7 | Septet | 1H | CH (isopropoxy) |

| 3.3 - 3.5 | Septet | 1H | CH (isopropyl) |

| 1.3 - 1.4 | Doublet | 6H | CH₃ (isopropoxy) |

| 1.2 - 1.3 | Doublet | 6H | CH₃ (isopropyl) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 154 - 156 | C (aromatic, C-O) |

| 140 - 142 | C (aromatic, C-CH) |

| 126 - 128 | CH (aromatic) |

| 124 - 126 | CH (aromatic) |

| 122 - 124 | CH (aromatic) |

| 115 - 117 | CH (aromatic) |

| 71 - 73 | CH (isopropoxy) |

| 27 - 29 | CH (isopropyl) |

| 22 - 24 | CH₃ (isopropoxy) |

| 23 - 25 | CH₃ (isopropyl) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O-C stretch (asymmetric) |

| 1100 - 1000 | Strong | C-O-C stretch (symmetric) |

| 750 - 700 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | 40 | [M]⁺ (Molecular Ion) |

| 136 | 100 | [M - C₃H₆]⁺ |

| 118 | 30 | [M - C₃H₇O]⁺ |

| 91 | 50 | [C₇H₇]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

2. ¹H NMR Acquisition: [1][2][3]

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve homogeneity.[1]

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H), pulse width, and relaxation delay.[1]

-

Acquire the Free Induction Decay (FID) and perform Fourier transformation to obtain the spectrum.[3]

-

Phase the spectrum and perform baseline correction.[1]

-

Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

3. ¹³C NMR Acquisition: [4][5]

-

The sample preparation is the same as for ¹H NMR.

-

Tune the probe to the ¹³C frequency.[4]

-

Use a standard pulse sequence for proton-decoupled ¹³C NMR.[4]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[6]

-

Set a suitable spectral width (e.g., 0-220 ppm) and relaxation delay.[4]

-

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, baseline correction, and referencing).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy[7]

1. Sample Preparation:

-

For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used, where a drop of the liquid is placed directly on the ATR crystal.[7]

2. Data Acquisition: [8]

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[9]

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is common.

2. Ionization:

-

Electron Ionization (EI) is a standard method for the analysis of relatively small, volatile organic molecules.[10][11]

-

In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11]

3. Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. books.rsc.org [books.rsc.org]

- 3. sites.bu.edu [sites.bu.edu]

- 4. benchchem.com [benchchem.com]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. epfl.ch [epfl.ch]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rtilab.com [rtilab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Isopropyl 2-Isopropylphenyl Ether: A Sterically Hindered Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isopropyl 2-Isopropylphenyl Ether, a notable example of a sterically hindered ether. Due to the steric hindrance imposed by the ortho-isopropyl group, this molecule exhibits unique chemical properties and reactivity, making it a subject of interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and explores its applications, particularly as a catalyst in the ortho-alkylation of phenols and its potential role in the synthesis of Retinoid X Receptor (RXR) agonists. Detailed mechanistic pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior and utility.

Introduction

Sterically hindered ethers are a class of organic compounds where the oxygen atom is flanked by bulky substituents. This structural feature significantly influences their reactivity, often rendering them less susceptible to cleavage and other reactions typical of less hindered ethers. This compound, with its isopropyl group positioned ortho to the isopropoxy group on the benzene ring, serves as a quintessential model for studying the effects of steric congestion on ether chemistry. Its applications range from being a key intermediate in fine chemical synthesis to a specialized catalyst in regioselective aromatic substitutions.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14366-59-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈O | [1][2][] |

| Molecular Weight | 178.27 g/mol | [2][][5] |

| Appearance | Liquid | [] |

| Boiling Point | 93-96 °C at 4 Torr | [] |

| Density | 0.9446 g/cm³ | [] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly) | [] |

| InChI Key | KPXDDAHZRPCKJH-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data |

| ¹H NMR | Predicted shifts: Aromatic protons (o, p- to ether): ~6.8-7.2 ppm; Aromatic proton (m- to ether): ~7.2-7.4 ppm; Methine proton (ether): ~4.5 ppm (septet); Methine proton (ring): ~3.3 ppm (septet); Methyl protons: ~1.2-1.3 ppm (two doublets). |

| ¹³C NMR | Predicted shifts: Aromatic carbons (quaternary): ~155, 138 ppm; Aromatic carbons (CH): ~115-127 ppm; Methine carbon (ether): ~70 ppm; Methine carbon (ring): ~27 ppm; Methyl carbons: ~22-24 ppm. |

| IR Spectroscopy | Expected peaks: C-H stretching (aromatic): ~3050-3100 cm⁻¹; C-H stretching (aliphatic): ~2850-3000 cm⁻¹; C-O-C stretching: ~1200-1250 cm⁻¹ (asymmetric), ~1000-1050 cm⁻¹ (symmetric); Aromatic C=C bending: ~1450-1600 cm⁻¹. |

| Mass Spectrometry | Expected fragmentation: Molecular ion (M⁺) at m/z = 178. Loss of a propyl group ([M-43]⁺) at m/z = 135. Loss of an isopropyl group ([M-43]⁺) at m/z = 135. Loss of an isopropoxy group ([M-59]⁺) at m/z = 119. |

Table 3: Computed Structural Data for this compound

| Parameter | Value |

| C(ar)-O Bond Length | ~1.37 Å |

| O-C(isopropyl) Bond Length | ~1.43 Å |

| C(ar)-O-C(isopropyl) Bond Angle | ~118° |

| Dihedral Angle (C-C-O-C) | Varies with conformation |

Experimental Protocols

Synthesis of this compound

This protocol describes a Williamson ether synthesis approach for the preparation of this compound from 2-isopropylphenol and isopropyl bromide.[6]

Workflow for the Synthesis of this compound

Caption: Williamson ether synthesis workflow.

Materials:

-

2-Isopropylphenol (75 g, 0.54 mol)

-

Sodium (13.1 g, 0.57 mol)

-

Dry Methanol (210 ml)

-

Isopropyl bromide (82.2 g, 0.66 mol)

-

Diethyl ether

-

Claisen's alkali

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Under a nitrogen atmosphere, prepare a solution of sodium methoxide by reacting sodium with 150 ml of dry methanol.

-

To the stirred sodium methoxide solution, add a solution of 2-isopropylphenol in 60 ml of methanol.

-

Add isopropyl bromide dropwise to the reaction mixture over several hours.

-

Heat the reaction mixture at reflux overnight.

-

After cooling, filter the mixture to remove any solids and remove the methanol using a rotary evaporator.

-

Treat the residue with approximately equal volumes of diethyl ether and water. Separate the aqueous phase and discard it.

-

Wash the ether phase with Claisen's solution, adding water as needed to facilitate phase separation. Retain the organic phase.

-

Extract the combined aqueous phases with diethyl ether and add this extract to the previously retained organic phase.

-

Dry the combined organic material over anhydrous magnesium sulfate.

-

Remove the diethyl ether by evaporation.

-

Distill the residue to obtain pure this compound.

Ortho-Alkylation of Phenol via Fries Rearrangement (Proposed Protocol)

This proposed protocol outlines the use of this compound as a precursor for generating an ortho-alkylating agent for phenols via a Fries rearrangement. The ether itself is not the catalyst but rearranges to an alkylphenol.[7][8][9]

Materials:

-

This compound

-

A phenol substrate

-

Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous, non-polar solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve the phenol substrate in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the Lewis acid catalyst portion-wise.

-

To this mixture, add this compound dropwise.

-

Allow the reaction to stir at a low temperature (for para-selectivity) or heat to a higher temperature (for ortho-selectivity). Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications and Reaction Mechanisms

Role in Ortho-Alkylation of Phenols

This compound can undergo a Fries rearrangement to produce ortho- and para-isopropylphenols. This rearrangement is catalyzed by a Lewis acid and the regioselectivity can be controlled by reaction conditions such as temperature and solvent polarity. Low temperatures and non-polar solvents favor the formation of the ortho-isomer.[7][8]

Mechanism of the Fries Rearrangement

Caption: Fries rearrangement mechanism.

Potential in Retinoid X Receptor (RXR) Agonist Synthesis

While direct use of this compound in the synthesis of RXR agonists like Tazarotene is not explicitly documented in the provided search results, its structural motifs are relevant to the building blocks of such molecules. For instance, the synthesis of Tazarotene involves the coupling of a thiochromane moiety with a nicotinic acid derivative.[10][11][12] A hypothetical synthetic route could involve the modification of this compound to introduce the necessary functionalities for its incorporation into an RXR agonist scaffold.

Hypothetical Role in RXR Agonist Precursor Synthesis

Caption: Hypothetical synthesis of an RXR agonist precursor.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed.[5] Ethers, in general, may form explosive peroxides upon prolonged exposure to air and light. It is recommended to store this compound in a cool, well-ventilated area, away from ignition sources.[13] Always consult the Safety Data Sheet (SDS) before handling.[13]

Conclusion

This compound is a sterically hindered ether with significant potential in organic synthesis. Its synthesis via the Williamson ether synthesis is a well-established procedure. Its utility in the regioselective ortho-alkylation of phenols through the Fries rearrangement highlights the influence of its steric bulk on reactivity. While its direct application in the synthesis of RXR agonists is not yet established, its structural framework makes it an interesting candidate for the development of novel synthetic routes to these and other biologically active molecules. Further research into the reaction mechanisms and potential applications of this and other sterically hindered ethers is warranted and could lead to new discoveries in catalysis and medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 14366-59-7 [chemicalbook.com]

- 5. This compound | C12H18O | CID 13531071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. byjus.com [byjus.com]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tazarotene - Wikipedia [en.wikipedia.org]

- 12. Tazarotene synthesis - chemicalbook [chemicalbook.com]

- 13. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Isopropyl 2-Isopropylphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of Isopropyl 2-Isopropylphenyl Ether (also known as 1-propan-2-yl-2-propan-2-yloxybenzene).[1] While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and computational chemistry principles to present a comprehensive overview. This guide covers the molecule's structural properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data, and a discussion of its likely conformational behavior. All quantitative data are summarized for clarity, and key processes are visualized using Graphviz diagrams.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C12H18O.[1] It is characterized by a benzene ring substituted with an isopropyl group and an isopropoxy group at the ortho position. The presence of these two bulky groups in adjacent positions on the phenyl ring is expected to be the primary determinant of the molecule's conformation and reactivity due to significant steric hindrance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H18O | [1][2] |

| IUPAC Name | 1-propan-2-yl-2-propan-2-yloxybenzene | [1] |

| CAS Number | 14366-59-7 | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][3] |

| Appearance | Liquid (predicted) | [2] |

| Boiling Point | 93-96 °C at 4 Torr | [2] |

| Density | 0.9446 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, 2-isopropylphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack 2-bromopropane.

Proposed Synthetic Pathway

Detailed Experimental Protocol (Hypothetical)

-

Preparation of the Alkoxide:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 100 mL of anhydrous tetrahydrofuran (THF).

-

Add 13.62 g (0.1 mol) of 2-isopropylphenol to the flask and stir until dissolved.

-

Carefully add 4.80 g (0.12 mol, 60% dispersion in mineral oil) of sodium hydride (NaH) portion-wise to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium 2-isopropylphenoxide.

-

-

Ether Synthesis:

-

To the solution of sodium 2-isopropylphenoxide, add 14.76 g (0.12 mol) of 2-bromopropane dropwise via a syringe.

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with 3 x 75 mL of diethyl ether.

-

Combine the organic layers and wash with 2 x 50 mL of 1 M sodium hydroxide solution, followed by 2 x 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

-

Spectroscopic Data (Predicted)

Predicted Spectroscopic Data Summary

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (4H, multiplet, ~6.8-7.2 ppm)- Two methine protons (2H, septets, one for each isopropyl group)- Four methyl groups (12H, doublets, two for each isopropyl group) |

| ¹³C NMR | - Aromatic carbons (~120-158 ppm)- Methoxy carbon (~70-80 ppm)- Methine carbons (~25-35 ppm)- Methyl carbons (~20-25 ppm) |

| IR Spectroscopy | - C-O-C stretch (~1200-1250 cm⁻¹)- sp² C-H stretch (aromatic) (~3000-3100 cm⁻¹)- sp³ C-H stretch (aliphatic) (~2850-3000 cm⁻¹)- C=C stretch (aromatic) (~1450-1600 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 178- Fragments corresponding to the loss of isopropyl and isopropoxy groups |

Molecular Conformation

The conformation of this compound is dominated by the steric interactions between the adjacent isopropyl and isopropoxy groups. The rotational freedom around the C(aryl)-O and C(aryl)-C(isopropyl) bonds is expected to be significantly restricted.

Conformational Analysis

Due to the lack of specific studies on this compound, we can draw parallels from studies on other ortho-substituted phenyl ethers. The bulky isopropyl groups will likely force the molecule to adopt a conformation that minimizes steric strain. This would involve the rotation of the isopropyl and isopropoxy groups out of the plane of the benzene ring.

It is hypothesized that the most stable conformation will involve the two isopropyl groups being oriented away from each other. The dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ether linkage will be significantly non-zero. Similarly, the isopropyl group attached directly to the ring will also be twisted out of the plane. Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to determine the precise dihedral angles and the energy barriers to rotation.

Logical Relationship of Conformational Analysis

The following diagram illustrates the logical workflow for determining the conformational preferences of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While a lack of direct experimental data necessitates the use of predictive and analogous information, the presented synthesis, spectroscopic predictions, and conformational analysis offer a solid foundation for researchers and scientists working with this molecule. The significant steric hindrance imposed by the ortho-substituted isopropyl groups is the defining feature of this compound, influencing its synthesis, spectral properties, and three-dimensional structure. Further experimental and computational studies are warranted to validate the predictions made within this guide.

References

An In-depth Technical Guide to the Solubility of Isopropyl 2-Isopropylphenyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Isopropyl 2-Isopropylphenyl Ether in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information, presents quantitative data for the structurally analogous compound diisopropyl ether, and offers a detailed experimental protocol for the precise determination of solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for applications in synthesis, purification, formulation, and analytical method development.

Introduction

This compound, also known as 1-isopropoxy-2-isopropylbenzene, is an organic compound with the molecular formula C₁₂H₁₈O. Its chemical structure, featuring a benzene ring substituted with both an isopropyl group and an isopropoxy group, renders it a nonpolar molecule. Understanding the solubility of this ether in various organic solvents is crucial for its effective use in chemical reactions, extractions, and formulations. Solubility dictates the choice of solvent for achieving homogeneity in reaction mixtures, for efficient separation and purification processes, and for the development of stable liquid formulations.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides the known qualitative solubility, offers a quantitative perspective through data from a structurally similar compound, and equips the reader with a robust experimental methodology to determine precise solubility values.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | PubChem[1] |

| Molecular Weight | 178.27 g/mol | PubChem[1] |

| Appearance | Liquid (predicted) | - |

| Boiling Point | 93-96 °C at 4 Torr | BOC Sciences |

| Density | 0.9446 g/cm³ | BOC Sciences |

| LogP (Octanol-Water Partition Coefficient) | 3.8 | PubChem[1] |

Note: Some physical properties are from supplier data sheets and may not be from peer-reviewed sources.

Solubility of this compound

Qualitative assessments indicate that this compound is slightly soluble in chloroform and ethyl acetate. This limited information suggests a preference for less polar organic solvents, which is consistent with its chemical structure.

In the absence of specific quantitative data for this compound, the solubility of diisopropyl ether (DIPE) can serve as a useful proxy due to its structural similarity, also being a dialkyl ether. Diisopropyl ether is generally miscible with most organic solvents.[2][3] This suggests that this compound is also likely to exhibit good solubility in a range of common organic solvents. Table 2 provides a summary of the miscibility of diisopropyl ether with various organic solvents.

Table 2: Solubility of Diisopropyl Ether in Common Organic Solvents

| Solvent | Solubility |

| Acetone | Miscible[4] |

| Ethanol | Miscible[4] |

| Ethyl Ether | Miscible[4] |

| Hexane | Readily mixes[5] |

| Ethyl Acetate | Readily mixes[5] |

Disclaimer: This data is for the analogous compound diisopropyl ether and should be considered an estimation for the solubility of this compound. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination: Gravimetric Method

To obtain precise and reliable quantitative solubility data for this compound, a well-established experimental method such as the gravimetric method is recommended.[6][7] This method is straightforward and does not require specialized spectroscopic instrumentation.

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in units such as g/100 mL or mol/L.

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, chloroform, heptane)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a vial. The presence of a separate, undissolved phase of the ether should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled bath for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully draw a sample of the clear, saturated supernatant using a syringe fitted with a solvent-compatible filter. This step is crucial to ensure that no undissolved droplets of the solute are transferred.

-

-

Mass Determination:

-

Accurately pipette a known volume (e.g., 5 mL) of the filtered saturated solution into a pre-weighed evaporating dish or beaker.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent under a fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid any loss of the solute.

-

Once the solvent has completely evaporated, place the dish in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (g):

-

msolute = mfinal - mdish where:

-

mfinal is the final constant mass of the dish with the dried solute.

-

mdish is the initial mass of the empty dish.

-

-

-

Solubility in g/100 mL:

-

Solubility = (msolute / Vsolution) × 100 where:

-

Vsolution is the volume of the saturated solution taken for evaporation (in mL).

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the gravimetric method.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

- 1. This compound | C12H18O | CID 13531071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Diisopropyl ether (HMDB0251356) [hmdb.ca]

- 3. Diisopropyl ether - Wikipedia [en.wikipedia.org]

- 4. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Health and Safety of Isopropyl 2-Isopropylphenyl Ether (Propofol Impurity K)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-isopropylphenyl ether, systematically named 1-isopropoxy-2-isopropylbenzene, is a known process impurity of the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol).[1][2][3] It is designated as "Propofol Impurity K" in the European Pharmacopoeia (EP).[1][2][3][4][5][6][7][] As with any impurity in a pharmaceutical product, understanding its safety profile is critical for ensuring the overall safety and quality of the final drug formulation. This technical guide provides a comprehensive overview of the available health and safety information for this compound, intended for researchers, scientists, and drug development professionals.

Given the limited direct toxicological data on this specific impurity, this guide incorporates a toxicological risk assessment based on a structurally similar compound, diisopropyl ether (DIPE), in line with established principles for the safety assessment of pharmaceutical impurities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 14366-59-7 | [1][2][5][][9][10][11] |

| Molecular Formula | C₁₂H₁₈O | [1][2][5][][9][11] |

| Molecular Weight | 178.27 g/mol | [1][2][][11] |

| IUPAC Name | 1-isopropoxy-2-isopropylbenzene | [9] |

| Synonyms | o-Cumenyl Isopropyl Ether, Propofol EP Impurity K | [11] |

| Appearance | Liquid | [9] |

| Boiling Point | 93-96 °C at 4 Torr | [9] |

| Density | 0.9446 g/cm³ | [9] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly) | [9] |

Health and Safety Information

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

This classification is based on notifications to the ECHA C&L Inventory.

Toxicological Profile (Surrogate Data from Diisopropyl Ether)

Due to the scarcity of specific toxicological studies on this compound, data from the structurally related compound diisopropyl ether (DIPE) is used as a surrogate for risk assessment.

A comprehensive risk assessment of DIPE has identified the following key toxicological endpoints:

| Toxicological Endpoint | Observation |

| Target Organs | Liver and Kidney |

| Genotoxicity | Not genotoxic in in vitro and in vivo assays |

| Carcinogenicity | Considered a non-genotoxic animal carcinogen (increased malignant tumors in rats) |

| Developmental Toxicity | Not teratogenic |

| Permitted Daily Exposure (PDE) | 0.98 mg/day (based on the lowest No Observed Effect Level of 49 mg/kg/day for maternal toxicity in a rat developmental study) |

This PDE for DIPE can be used as a conservative estimate for the acceptable daily intake of this compound in the absence of direct data.

Handling and Personal Protective Equipment (PPE)

Standard laboratory precautions should be observed when handling this compound. This includes:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling.

Regulatory Context and Impurity Control

The presence of impurities in active pharmaceutical ingredients (APIs) is regulated by international guidelines, primarily from the International Council for Harmonisation (ICH).

-

ICH Q3A(R2) Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities. The thresholds for these actions are based on the maximum daily dose of the drug.

-

Pharmacopoeial Limits: The United States Pharmacopeia (USP) monograph for Propofol specifies a limit of not more than 0.1% for the impurity 2,6-diisopropylphenyl-isopropyl ether, which is structurally very similar or identical to this compound.

Experimental Protocols

Synthesis of Propofol and Formation of this compound

The primary synthesis route for propofol involves the Friedel-Crafts alkylation of phenol with propylene or isopropanol. This compound is a potential byproduct of this reaction, likely formed through the etherification of 2-isopropylphenol, an intermediate in the synthesis.

Illustrative Experimental Protocol for Propofol Synthesis (with potential for Impurity K formation):

-

Reaction Setup: A mixture of phenol and a suitable acidic catalyst (e.g., a zeolite such as H-beta) is placed in a reactor.

-

Alkylation: Isopropyl alcohol is introduced into the reactor at an elevated temperature and pressure. The molar ratio of phenol to isopropyl alcohol is a critical parameter.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of phenol and the selectivity towards 2,6-diisopropylphenol (propofol) and other byproducts, including 2-isopropylphenol and potentially this compound.

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The product mixture is then subjected to distillation to separate propofol from unreacted starting materials and byproducts.

Logical Flow of Propofol Synthesis and Impurity Formation:

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Propofol impurity K | Sigma-Aldrich [sigmaaldrich.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. veeprho.com [veeprho.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. Propofol Imp. K (EP) - Analytica Chemie [analyticachemie.in]

- 7. caming.com [caming.com]

- 9. Page loading... [guidechem.com]

- 10. scbt.com [scbt.com]

- 11. This compound | C12H18O | CID 13531071 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isopropyl 2-Isopropylphenyl Ether: A Technical Guide to its Potential Research Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-isopropylphenyl ether, also known as o-cumenyl isopropyl ether, is a chemical compound with emerging significance in medicinal chemistry. While direct biological activity of this ether remains largely unexplored, its role as a key synthetic intermediate in the development of potent and subtype-selective retinoid X receptor (RXR) agonists positions it as a valuable tool for researchers in drug discovery. This technical guide provides an in-depth overview of this compound, its synthesis, and its potential applications, with a particular focus on its utility as a precursor for the RXR agonist NEt-3IP. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in a research and development setting.

Introduction

This compound (CAS No: 14366-59-7) is an aromatic ether that is structurally related to the widely used anesthetic agent, propofol. It is also a registered impurity of propofol (Propofol EP Impurity K).[1][2][3] Beyond its identity as an impurity, its primary documented applications are as a catalyst for the preparation of o-alkylated phenols and, more significantly, as a building block in the synthesis of pharmacologically active molecules.[4][5][6]

Recent research has highlighted the potential of this compound as a precursor for the synthesis of potent and subtype-selective retinoid X receptor (RXR) agonists.[1] RXRs are nuclear receptors that play a crucial role in regulating gene transcription and are involved in a myriad of physiological processes, making them attractive therapeutic targets for a range of diseases, including cancer and metabolic disorders.[7][8][9] This guide will delve into the synthetic utility of this compound, providing a plausible pathway to a known RXR agonist and the associated (though limited) biological data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis.[2][3][7][10] This method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis[1]

Materials:

-

2-Isopropylphenol

-

Sodium methoxide

-

Methanol (dry)

-

Isopropyl bromide

-

Diethyl ether

-

Claisen's alkali

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, a solution of sodium methoxide is prepared by reacting sodium metal with dry methanol.

-

A solution of 2-isopropylphenol in methanol is added to the stirred sodium methoxide solution.

-

Isopropyl bromide is added dropwise to the mixture over several hours.

-

The reaction mixture is heated at reflux overnight.

-

After cooling, the mixture is filtered to remove solids, and the methanol is removed using a rotary evaporator.

-

The residue is treated with diethyl ether and water. The aqueous phase is separated and discarded.

-

The ether phase is washed with Claisen's solution, with water added to facilitate phase separation. The organic phase is retained.

-

The combined aqueous phases are extracted with diethyl ether, and the extract is added to the previously retained organic phase.

-

The combined organic material is dried over anhydrous magnesium sulfate.

-

Diethyl ether is removed by evaporation, and the residue is distilled to yield this compound.

Potential Research Application: Precursor to RXR Agonists

The most compelling research application for this compound is its potential use as a starting material for the synthesis of the potent and subtype-selective RXR agonist, 6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)amino]nicotinic acid (NEt-3IP).[1] The core structure of this compound constitutes the lipophilic domain of NEt-3IP.

Plausible Synthetic Pathway to NEt-3IP

While direct synthesis from this compound is not explicitly detailed in the literature, a plausible multi-step synthetic route can be inferred. This pathway would involve the introduction of an amino group onto the aromatic ring, which is necessary for coupling with the nicotinic acid moiety.

Logical Workflow for the Synthesis of NEt-3IP from this compound

Caption: Plausible synthetic pathway from this compound to the RXR agonist NEt-3IP.

Biological Activity of the Target Compound (NEt-3IP)

NEt-3IP has been identified as a potent and subtype-selective RXR agonist. The following table summarizes its reported biological activity.

| Compound | Target | EC50 (nM) | Agonist/Antagonist | Selectivity |

| NEt-3IP | RXRα | 19 | Agonist | RXRα/β-selective |

| NEt-3IP | RXRβ | 23 | Agonist | RXRα/β-selective |

| NEt-3IP | RXRγ | 140 | Agonist | - |

Data sourced from Takamatsu et al. (2008).[1]

Signaling Pathways Involving RXRs

Retinoid X receptors are central players in nuclear receptor signaling. They form heterodimers with a variety of other nuclear receptors, thereby regulating the transcription of numerous genes involved in critical cellular processes.

Simplified RXR Heterodimer Signaling Pathway

Caption: Simplified diagram of RXR heterodimer signaling activated by an RXR agonist.

Conclusion and Future Directions

This compound, while lacking significant documented direct biological activity, represents a valuable and potentially underutilized starting material in medicinal chemistry. Its structural similarity to the lipophilic portion of the potent RXR agonist NEt-3IP makes it an attractive precursor for the synthesis of novel RXR modulators. The synthetic pathway outlined in this guide provides a logical framework for researchers to explore the derivatization of this compound to generate new chemical entities targeting RXRs.

Future research should focus on the experimental validation of the proposed synthetic route from this compound to NEt-3IP and other analogous structures. Furthermore, the synthesis and biological evaluation of other derivatives of this compound could uncover novel compounds with therapeutic potential, not only as RXR modulators but potentially in other areas of drug discovery, leveraging its structural relationship to propofol. The availability of this compound as a registered impurity also provides a ready source for such exploratory synthetic work.

References

- 1. The first potent subtype-selective retinoid X receptor (RXR) agonist possessing a 3-isopropoxy-4-isopropylphenylamino moiety, NEt-3IP (RXRalpha/beta-dual agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Discovery of a Potent Retinoid X Receptor Antagonist Structurally Closely Related to RXR Agonist NEt-3IB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. byjus.com [byjus.com]

- 10. CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents [patents.google.com]

Methodological & Application

Synthesis of o-alkylated phenols using "Isopropyl 2-Isopropylphenyl Ether" as a catalyst

Application Notes & Protocols for the Synthesis of Ortho-Alkylated Phenols

These application notes provide detailed procedures and guidelines for the synthesis of ortho-alkylated phenols, a critical structural motif in pharmaceuticals, agrochemicals, and material science. While the prompt mentions "Isopropyl 2-Isopropylphenyl Ether" as a catalyst, it is important to clarify that this molecule is an example of an o-alkylated phenol product, not a catalyst for its own formation. This document will focus on established catalytic methods for the synthesis of such compounds.

The selective introduction of alkyl groups at the ortho-position of phenols is a challenging transformation due to the competing O-alkylation and C-alkylation at the para-position. Modern synthetic methods, particularly those employing transition metal catalysts, have enabled highly selective and efficient ortho-alkylation.

Applications in Research and Drug Development

Ortho-alkylated phenols are prevalent in a wide array of biologically active molecules and functional materials.

-

Pharmaceuticals: The 2,6-dialkylphenol structure is a key component of many drugs, including the widely used anesthetic, Propofol (2,6-diisopropylphenol). The steric bulk from the ortho-alkyl groups can be crucial for modulating the molecule's interaction with biological targets and for improving its pharmacokinetic properties by preventing metabolic degradation of the hydroxyl group.

-

Polymer Chemistry: Hindered phenols, which are phenols with bulky alkyl groups at the ortho positions, are extensively used as antioxidants and stabilizers in polymers and plastics. These molecules act as radical scavengers, preventing oxidative degradation of the material.

-

Ligand Synthesis: Ortho-alkylated phenols are precursors to valuable ligands used in coordination chemistry and catalysis. For example, the biphenol-based ligands (e.g., BINOL) are fundamental in asymmetric catalysis.

Catalytic Systems for the Ortho-Alkylation of Phenols

The direct ortho-alkylation of phenols with alkenes is an atom-economical reaction that has seen significant advancements through the use of transition metal catalysts. Rhodium and Iridium-based catalysts are particularly effective for this transformation.

A common approach involves the use of a directing group strategy, where the phenolic hydroxyl group coordinates to the metal center, guiding the C-H activation and subsequent alkylation to the ortho-position.

Experimental Workflow for Catalytic Ortho-Alkylation

The general workflow for the synthesis of an o-alkylated phenol, such as this compound, involves the careful setup of an inert atmosphere reaction, followed by purification.

Caption: General experimental workflow for the synthesis of o-alkylated phenols.

Detailed Experimental Protocols

The following protocols are representative examples for the ortho-alkylation of phenols using a rhodium-based catalytic system.

Protocol 1: Rhodium-Catalyzed Ortho-Isopropylation of Phenol

This protocol describes the synthesis of 2-isopropylphenol, a key intermediate.

Materials:

-

Phenol (1.0 mmol, 94.1 mg)

-

[Rh(cod)Cl]₂ (0.025 mmol, 12.3 mg)

-

2,2'-Bipyridyl (bpy) (0.05 mmol, 7.8 mg)

-

Propylene (gas)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or pressure vessel

-

Magnetic stir bar

Procedure:

-

To a Schlenk flask under an inert atmosphere of argon, add phenol, [Rh(cod)Cl]₂, and 2,2'-bipyridyl.

-

Add anhydrous toluene via syringe.

-

Seal the flask and purge with propylene gas by bubbling it through the solution for 5 minutes.

-

Pressurize the vessel with propylene (if using a pressure vessel, to the desired pressure, e.g., 2 atm).

-

Place the flask in a preheated oil bath at 120 °C and stir for 16-24 hours.

-

Monitor the reaction by taking aliquots and analyzing by GC-MS.

-

Once the reaction is complete, cool the flask to room temperature and carefully vent the excess propylene.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-isopropylphenol.

Quantitative Data Summary

The following tables summarize the performance of typical catalytic systems for the ortho-alkylation of various phenol substrates.

Table 1: Rhodium-Catalyzed Ortho-Alkylation of Phenols with Various Alkenes

| Entry | Phenol Substrate | Alkene | Product | Yield (%) | o:p Selectivity |

| 1 | Phenol | Propylene | 2-Isopropylphenol | 85 | >99:1 |

| 2 | Phenol | Ethylene | 2-Ethylphenol | 90 | >99:1 |

| 3 | 4-Methylphenol | Propylene | 2-Isopropyl-4-methylphenol | 88 | >99:1 |

| 4 | 4-Methoxyphenol | Propylene | 2-Isopropyl-4-methoxyphenol | 75 | 98:2 |

| 5 | 2-Methylphenol | Propylene | 2-Isopropyl-6-methylphenol | 82 | N/A |

Yields are for isolated products. Selectivity is determined by GC analysis of the crude reaction mixture.

Table 2: Substrate Scope for the Synthesis of 2,6-Dialkylphenols

| Entry | Phenol Substrate | Alkene | Product | Yield (%) |

| 1 | 2-Isopropylphenol | Propylene | 2,6-Diisopropylphenol | 92 |

| 2 | 2-Ethylphenol | Ethylene | 2,6-Diethylphenol | 89 |

| 3 | 2-tert-Butylphenol | Propylene | 2-tert-Butyl-6-isopropylphenol | 78 |

| 4 | 2-Methylphenol | Ethylene | 2-Ethyl-6-methylphenol | 85 |

Reactions are typically carried out with an excess of the alkene.

Proposed Catalytic Cycle

The mechanism for the rhodium-catalyzed ortho-alkylation of phenols is believed to proceed through a directed C-H activation pathway.

Caption: Proposed catalytic cycle for the ortho-alkylation of phenols.

Safety and Handling

-

Catalysts: Transition metal catalysts can be air and moisture-sensitive. Handle them under an inert atmosphere (glovebox or Schlenk line).

-

Solvents: Anhydrous solvents are required for these reactions. Ensure proper drying and handling techniques are used.

-

Alkenes: Gaseous alkenes like propylene and ethylene are flammable. Handle with care and ensure proper ventilation. Pressure vessels should be used with appropriate safety precautions.

-

Phenols: Phenols are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

By following these protocols and considering the safety precautions, researchers can effectively synthesize a wide range of ortho-alkylated phenols for various applications in drug discovery and material science.

Application Notes and Protocols for the Williamson Ether Synthesis of Isopropyl 2-Isopropylphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction